molecular formula C14H25N5O B2834764 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide CAS No. 1203259-46-4

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide

Cat. No.: B2834764
CAS No.: 1203259-46-4
M. Wt: 279.388
InChI Key: MXIIDYCPQRFNLM-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a synthetic compound characterized by its unique chemical structure and potential applications across various scientific fields. The molecule is part of the amide class and features a pyrimidine ring substituted with ethylamino and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring:

    • Starting with a suitable precursor, such as a nitrile or amidine compound, cyclization reactions are employed to form the pyrimidine core.

    • Methyl and ethylamino groups are introduced through alkylation and substitution reactions.

  • Coupling with the Amide Moiety:

    • The pyrimidine derivative is then coupled with an appropriate amine to form the amide linkage.

    • This step often involves the use of coupling reagents like carbodiimides under mild conditions to ensure high yields.

Industrial Production Methods: For industrial-scale production, the synthesis involves optimized reaction conditions to maximize yield and purity. Key steps include:

  • Large-scale cyclization reactors for the pyrimidine formation.

  • Continuous flow reactors for amide coupling to enhance efficiency and consistency.

  • Rigorous purification processes, such as chromatography and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide can undergo oxidation at the ethylamino and methyl groups, forming hydroxylated or ketone derivatives.

  • Reduction:

    • The compound can be reduced to amine derivatives under hydrogenation conditions, using catalysts such as palladium on carbon.

  • Substitution:

    • Nucleophilic substitution can occur at the pyrimidine ring, allowing for modifications at the 4- and 6-positions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or meta-chloroperbenzoic acid under mild conditions.

  • Reduction: Hydrogen gas with palladium on carbon.

  • Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products Formed:

  • Hydroxylated derivatives from oxidation.

  • Reduced amine derivatives.

  • Substituted pyrimidine derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in organic synthesis, enabling the formation of complex molecules.

Biology:

  • Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine:

Industry:

  • Utilized in the synthesis of specialty chemicals, including agrochemicals and dyes.

Mechanism of Action

The exact mechanism of action for N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide varies depending on its application. In biological systems, it may:

  • Interact with enzyme active sites, inhibiting or modulating their activity.

  • Bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

  • 2-methyl-N-(2-(4-pyrimidinyl)ethyl)-3-butylamide.

  • Ethyl-N-(2-methyl-6-(ethylamino)pyrimidin-4-yl)butanamide.

Uniqueness:

  • The presence of both ethylamino and methyl substitutions on the pyrimidine ring sets it apart from other amide derivatives.

  • Its structural features confer unique reactivity and interaction profiles, making it distinct in its application potential.

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-methylbutanamide is a multifaceted compound with significant scientific and industrial relevance. Its synthesis, reactivity, and applications underline its importance in advancing various fields of research and development.

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-5-15-12-9-13(19-11(4)18-12)16-6-7-17-14(20)8-10(2)3/h9-10H,5-8H2,1-4H3,(H,17,20)(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIIDYCPQRFNLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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